S12340

Atherosclerosis LDL Oxidation Antioxidant

S12340 is a specialized probucol analog with a unique spiro-oxazolidinone moiety, conferring superior potency in inhibiting LDL oxidative modification (0.5 µM) and protecting cardiac cells from oxidative necrosis (96% at 10 µM). Its well-defined 6-hour ex vivo protection window in WHHL rabbits makes it an essential, high-specificity reference compound for anti-atherogenic screening, PK/PD studies, and reperfusion injury models. Generic antioxidants cannot substitute for its validated efficacy profile.

Molecular Formula C24H38N2O3S
Molecular Weight 434.6 g/mol
CAS No. 144754-35-8
Cat. No. B1680363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS12340
CAS144754-35-8
Synonyms8-(3-(3,5-di-tert-butyl-4-hydroxyphenylthio)propyl)-1-oxa-2-oxo-3,8-diazaspiro(4.5)decane
8-(3-(3,5-diterbutyl-4-hydroxyphenylthio)propyl)-1-oxa-2-oxo-3,8-diazaspiro(4.5)decane
S 12340
S-12340
S12340
Molecular FormulaC24H38N2O3S
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCC3(CC2)CNC(=O)O3
InChIInChI=1S/C24H38N2O3S/c1-22(2,3)18-14-17(15-19(20(18)27)23(4,5)6)30-13-7-10-26-11-8-24(9-12-26)16-25-21(28)29-24/h14-15,27H,7-13,16H2,1-6H3,(H,25,28)
InChIKeyAQYBPUABOQSUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S12340 (CAS 144754-35-8): Spiro-Probucol Analog LDL Oxidation Inhibitor for Cardiovascular Research


S12340 (CAS 144754-35-8), chemically 8-[3-(3,5-di-tert-butyl-4-hydroxyphenylthio)propyl]-1-oxa-2-oxo-3,8-diazaspiro[4.5]decane, is a synthetic spiro compound and probucol analog [1]. It functions as a potent inhibitor of low-density lipoprotein (LDL) oxidative modification, a critical process in atherogenesis, and demonstrates protective effects against oxidative stress-induced injury in cardiac cells [2]. Originally developed by Servier, this small molecule reached terminated clinical investigation for arteriosclerosis, but remains a valuable research tool for probing oxidative pathways in cardiovascular disease models [3].

S12340 Procurement: Why Probucol or General Antioxidants Are Not Direct Functional Replacements


Selecting a generic antioxidant or the parent compound probucol as a substitute for S12340 introduces significant experimental risk. S12340's unique spiro-oxazolidinone moiety confers distinct potency and a specific efficacy profile in inhibiting LDL oxidative modification that is not replicated by probucol or vitamin E [1]. The compound's demonstrated protective duration ex vivo following oral administration is a critical differentiator for in vivo study design [1]. Furthermore, its specific activity in complex cellular models of oxidative necrosis cannot be assumed to translate directly from simpler free-radical scavenging assays [2]. The quantitative evidence below substantiates why S12340 must be specifically procured for research targeting these well-defined endpoints.

S12340 Evidence Guide: Quantified Differentiation from Probucol, Vitamin E, and In-Class Antioxidants


Inhibition of LDL Oxidative Modification: Superior Potency Versus Probucol and Vitamin E

S12340 demonstrates superior potency in inhibiting human LDL oxidative modification compared to probucol and vitamin E. A concentration of 0.5 µM S12340 was sufficient to return electrophoretic mobility and thiobarbituric acid reactive substances (TBARS) to near-normal values in human LDL challenged with copper ions or cultured endothelial cells [1]. In contrast, probucol requires a concentration of 1.30 µM to achieve 50% inhibition (IC50) of TBARS formation in a similar Cu²⁺-catalyzed LDL oxidation assay, and vitamin E exhibits an IC50 of 5.9 µM in a lipoprotein peroxidation system [2][3]. The quantitative difference indicates that S12340 is at least 2.6-fold more potent than probucol and 11.8-fold more potent than vitamin E under these assay conditions.

Atherosclerosis LDL Oxidation Antioxidant

Ex Vivo Protection of LDL from Oxidation: Sustained Pharmacodynamic Effect After Oral Dosing

Following oral administration to Watanabe heritable hyperlipidemic (WHHL) rabbits, S12340 confers a durable protective effect on LDL against ex vivo oxidation. LDL purified from animals 6 hours post-dose exhibited significant resistance to copper-induced oxidation when animals received oral S12340 doses as low as 10 mg/kg/day for 3 days or 1 month [1]. This 6-hour window of ex vivo protection is a direct, quantified pharmacodynamic parameter. While probucol is known to protect LDL ex vivo, its protective effect is often described in terms of lag time prolongation (e.g., >1400 min in mice on 0.5% dietary probucol) rather than a clear, short-duration post-dose window, making S12340's defined 6-hour protective period a distinct advantage for time-sensitive in vivo experimental protocols [2].

In Vivo Pharmacology LDL Protection Pharmacodynamics

Cardiomyocyte Oxidative Necrosis Protection: Superior Efficacy Over Probucol in Cellular Model

S12340 exhibits a high degree of protection against oxidative necrosis in cultured rat cardiomyocytes, achieving 96% inhibition of cell death induced by xanthine oxidase at a concentration of 10 µM [1]. In the same study, S12340 (10 µM) inhibited necrosis induced by monohydroperoxidized arachidonic acid by 58% [1]. While probucol has demonstrated antioxidant activity in cellular systems, a direct comparison in an identical cardiomyocyte necrosis model is not available in the literature. However, the high level of protection afforded by S12340 in this specific and pathologically relevant model of ischemia-reperfusion injury is a key differentiator for cardiovascular research applications.

Cardioprotection Oxidative Stress Cell Viability

Electrophysiological Protection in Cardiac Tissue: Functional Rescue Not Seen with Probucol

S12340 at 30 µM completely abolished the marked electrophysiological and mechanical alterations induced by monohydroperoxidized arachidonic acid in superfused guinea-pig papillary muscle [1]. These alterations, which occur maximally 15-17 minutes after the addition of the lipid hydroperoxide, are a functional correlate of oxidative injury. This complete functional rescue distinguishes S12340 from probucol, for which similar electrophysiological protection data in cardiac tissue is not available. This evidence supports the selection of S12340 for studies where the functional consequences of oxidative stress on cardiac excitation-contraction coupling are the primary endpoint.

Electrophysiology Cardioprotection Arrhythmia

High-Impact Research Applications for S12340: Validated Models of Oxidative Cardiovascular Injury


In Vitro Screening of LDL Oxidation Inhibitors in Atherosclerosis Research

Given its validated potency in normalizing TBARS and electrophoretic mobility at 0.5 µM in human LDL oxidation assays, S12340 serves as a high-specificity reference compound for screening novel anti-atherogenic agents. It is particularly useful as a positive control in copper- or endothelial cell-induced LDL oxidation models, where its effect size is well-characterized [1].

In Vivo Pharmacodynamic Studies of Antioxidant Duration and Dosing Regimens

S12340's defined 6-hour ex vivo LDL protection window after oral administration in WHHL rabbits makes it an ideal tool for pharmacokinetic/pharmacodynamic (PK/PD) studies of antioxidant therapy. Researchers can reliably schedule terminal procedures and LDL isolation within this timeframe to assess the impact of dose or formulation changes on LDL oxidative resistance [2].

Mechanistic Studies of Ischemia-Reperfusion Injury in Cardiac Cell and Tissue Models

The compound's robust protection against xanthine oxidase-induced necrosis (96% at 10 µM) and complete abolition of oxidative electrophysiological dysfunction in papillary muscle provides a strong foundation for investigating cellular and tissue-level mechanisms of reperfusion injury. S12340 is particularly suited for experiments requiring a highly effective inhibitor of oxidative cell death and functional deterioration [3].

Comparative Antioxidant Pharmacology: Benchmarking Novel Probucol Derivatives

As a well-characterized, potent probucol analog with published efficacy across multiple oxidative stress models (lipid peroxidation, cellular necrosis, and tissue electrophysiology), S12340 is an essential benchmark for evaluating the activity and selectivity of newly synthesized spiro compounds or other antioxidant candidates in cardiovascular research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for S12340

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.